N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Description
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a benzothiazole-based propanamide derivative featuring a 4-methyl-substituted benzothiazole core, a phenoxy group at the propanamide chain, and a pyridin-2-ylmethyl moiety as an N-substituent. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-17-8-7-12-20-22(17)25-23(29-20)26(16-18-9-5-6-14-24-18)21(27)13-15-28-19-10-3-2-4-11-19/h2-12,14H,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXNKJECRSXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the phenoxy group and the pyridinylmethyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Alkyl and Alkoxy Substituents
- N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895005-71-7) : The 4-methoxy group donates electron density to the benzothiazole, altering its electronic profile and possibly modulating binding affinity to targets like enzymes or receptors .
Heterocyclic Modifications
- (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide (CAS 899735-20-7): Replacing the phenoxy-propanamide with a thiophenyl acrylamide introduces conformational rigidity and a sulfur-containing heterocycle, which may enhance interactions with metal ions in active sites .
Propanamide Chain Modifications
- The 4-methoxyphenyl group improves solubility compared to the phenoxy group .
Pyridinylmethyl Substitutions
- N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6, ): The trifluoropropylthio group introduces strong electron-withdrawing effects and lipophilicity, contrasting with the phenoxy group’s moderate electron donation .
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Benzothiazole ring : Known for various biological activities.
- Phenoxy group : Enhances lipophilicity and biological interactions.
- Pyridine moiety : Involved in receptor binding and enzyme inhibition.
Molecular Formula : CHNOS
Molecular Weight : 451.5 g/mol
CAS Number : 922664-82-2
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzothiazole and phenoxy groups suggests potential efficacy against bacterial and fungal strains. For instance, derivatives of benzothiazole have been reported to show activity against various pathogens, making this compound a candidate for further exploration in antimicrobial drug development.
Anticancer Properties
Research has highlighted the anticancer potential of benzothiazole derivatives. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related targets are still under investigation but suggest a promising avenue for therapeutic development.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various proteins involved in disease processes, including enzymes and receptors related to inflammation and tumor growth.
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyloxymethylpropanamide | Benzothiazole ring, phenoxy group | Variations in aromatic substitution |
| N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyloxymethylpropanamide | Chlorine substituent on benzothiazole | Potentially altered biological activity due to electronegativity |
| N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyloxymethylpropanamide | Similar benzothiazole structure | Different methyl substitution pattern |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring : This involves cyclization reactions starting from appropriate precursors.
- Coupling with Phenoxy Group : Utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Introduction of Pyridine Moiety : Achieved through nucleophilic substitution reactions.
Q & A
(Basic) What are the standard synthetic routes for preparing N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide?
The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole and pyridine moieties. A common approach includes:
Nucleophilic substitution : Reacting 4-methylbenzo[d]thiazol-2-amine with a halogenated propanamide intermediate.
Coupling reactions : Introducing the phenoxy group via Ullmann or Buchwald-Hartwig coupling under palladium catalysis .
Methylation : Protecting reactive sites (e.g., pyridinyl nitrogen) using methylating agents like methyl iodide.
For analogs, thiazole derivatives are often synthesized via cyclization of thioureas with α-halo ketones . Characterization via H/C NMR, IR, and elemental analysis is critical to confirm structural integrity .
(Advanced) How can reaction conditions be optimized to improve yield and purity of this compound?
Optimization requires Design of Experiments (DOE) to evaluate variables (temperature, solvent, catalyst loading). Key steps:
Factor screening : Use a Plackett-Burman design to identify critical parameters (e.g., solvent polarity, reaction time).
Response surface methodology (RSM) : Apply central composite design to model interactions between variables like temperature (80–120°C) and catalyst (Pd(OAc) vs. PdCl) .
Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
For example, thiazole derivatives achieved 39–99% purity via HPLC optimization .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
NMR Spectroscopy :
- H NMR confirms substitution patterns (e.g., pyridinyl-CH at δ 4.5–5.0 ppm; phenoxy protons at δ 6.8–7.4 ppm).
- C NMR verifies carbonyl (C=O at ~170 ppm) and aromatic carbons .
IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and thiazole C=N (~1600 cm) .
Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: calculated 390.12, observed 390.10) .
(Advanced) How do electronic effects of substituents (e.g., methyl, phenoxy) influence biological activity?
Substituents modulate lipophilicity and binding affinity :
Methyl groups (4-methyl on benzothiazole) enhance metabolic stability by reducing CYP450 oxidation .
Phenoxy groups increase π-π stacking with target proteins (e.g., kinase active sites).
Pyridinylmethyl improves solubility via hydrogen bonding.
Comparative studies on analogs show trifluoromethyl groups (as in related compounds) boost potency 3–5-fold by enhancing hydrophobic interactions .
(Advanced) How can computational methods predict reactivity or binding modes of this compound?
Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for cyclization or coupling steps .
Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Pyridinylmethyl groups in analogs show key interactions with ATP-binding pockets .
MD Simulations : Assess stability of ligand-target complexes (RMSD <2 Å over 100 ns) .
(Basic) What are common impurities formed during synthesis, and how are they controlled?
Byproducts :
- Unreacted starting materials (e.g., residual benzothiazole-amine detected via TLC).
- Over-alkylation at pyridinyl nitrogen (mitigated by protecting group strategies) .
Control Methods :
- In-process monitoring via HPLC (retention time comparison).
- Purification using preparative TLC or size-exclusion chromatography .
(Advanced) How to resolve contradictions in reported biological activity data across studies?
Assay standardization : Validate protocols (e.g., IC measurements using identical cell lines and ATP concentrations).
Structural confirmation : Re-examine compound identity via X-ray crystallography to rule out polymorphic effects .
Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in kinase inhibition may arise from varying assay pH or temperature .
(Advanced) What strategies enhance the metabolic stability of this compound?
Isosteric replacement : Substitute metabolically labile groups (e.g., replace ester with amide).
Deuterium labeling : Introduce deuterium at benzylic positions (C-D bonds resist CYP450 oxidation).
Prodrug design : Mask polar groups (e.g., pyridine as a phosphate ester) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
